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Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid
therapeutics, including messenger RNA (mMRNA). Their success is highlighted by their use in
FDA-approved therapies and vaccines. LNPs are typically composed of four key components:
an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable
lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into
the cytoplasm.[1]

This document provides a detailed protocol for the expression of the fluorescent protein
tdTomato in cultured cells using FO-32 lipid nanoparticles to deliver tdTomato-encoding mRNA.
FO-32 is an ionizable lipid that has been identified for efficient local mMRNA delivery. This
protocol outlines the formulation of FO-32 LNPs, transfection of cells in vitro, and subsequent
analysis of tdTomato expression.

FO-32 LNP Formulation and tdTomato mRNA
Encapsulation

This protocol describes the preparation of FO-32 LNPs encapsulating tdTomato mRNA using a
microfluidic mixing method. The molar ratios provided are based on common LNP formulations
and should be optimized for specific applications.[3]
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1.1. Materials

 lonizable Lipid: FO-32

o Helper Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
e Cholesterol

e PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene
glycol)-2000] (DMG-PEG 2000)

e tdTomato mRNA (with 5' cap and poly(A) tail)

» Ethanol (200 proof, RNase-free)

o Citrate Buffer (10 mM, pH 3.0, RNase-free)

e Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)
e Microfluidic mixing device (e.g., NanoAssemblr)

o Dialysis cassettes (e.g., 20,000 MWCO)

1.2. Protocol

e Preparation of Lipid Stock Solution (Organic Phase):

o Prepare individual stock solutions of FO-32, DOPE, cholesterol, and DMG-PEG 2000 in
ethanol.

o Combine the lipid stocks to achieve a final molar ratio of approximately 50:10:38.5:1.5
(FO-32:DOPE:Cholesterol:DMG-PEG 2000).[4][5]

o The final total lipid concentration in ethanol should be between 10-25 mM.
e Preparation of mMRNA Solution (Aqueous Phase):

o Dilute the tdTomato mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired
concentration (e.g., 0.2 mg/mL).
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e LNP Formulation:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid stock solution into the organic phase inlet and the mRNA solution into the
aqueous phase inlet.

o Set the flow rate ratio of the aqueous to organic phase to 3:1.

o Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the
LNPs, encapsulating the mRNA.

 Purification and Buffer Exchange:
o The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

o Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis
cassette to remove ethanol and neutralize the pH.[4]

e Characterization:

o Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using
Dynamic Light Scattering (DLS).

o Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.qg.,
Quant-iT RiboGreen).

o The expected size should be in the range of 80-150 nm with a PDI < 0.2.[6]

In Vitro Transfection of Cultured Cells

This protocol details the procedure for transfecting a mammalian cell line (e.g., HEK293T or
HelLa) with the formulated FO-32 LNPs to express tdTomato.

2.1. Materials

o HEK293T or other suitable cell line
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Complete cell culture medium (e.g., DMEM with 10% FBS)

FO-32 LNP-tdTomato mRNA formulation

96-well cell culture plates

Phosphate Buffered Saline (PBS)
2.2. Protocol
o Cell Seeding:

o The day before transfection, seed the cells in a 96-well plate at a density that will result in
70-80% confluency at the time of transfection (e.g., 10,000 - 20,000 cells per well).[7]

o Incubate overnight under standard conditions (37°C, 5% COz).
» Transfection:

o On the day of transfection, dilute the FO-32 LNP-tdTomato mRNA formulation in complete
cell culture medium to the desired final concentrations (e.g., 50, 100, 250 ng mRNA per
well).

o Remove the old medium from the cells and replace it with the medium containing the
LNPs. It is recommended to perform transfections in complete media to improve
reproducibility.[6]

o Include a negative control (untreated cells) and a positive control if available.
e Incubation:

o Return the plate to the incubator and incubate for 24-48 hours to allow for mRNA
translation and tdTomato protein expression.

Analysis of tdTomato Expression

tdTomato expression can be assessed qualitatively by fluorescence microscopy and
quantitatively by flow cytometry.
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3.1. Fluorescence Microscopy
e Imaging:
o At 24-48 hours post-transfection, view the cells directly under a fluorescence microscope.
o Use an appropriate filter set for tdTomato (Excitation: ~554 nm, Emission: ~581 nm).[8]
o Capture images of both brightfield and fluorescence channels.
3.2. Flow Cytometry
o Cell Preparation:
o Wash the cells with PBS.
o Harvest the cells by trypsinization and neutralize with complete medium.

o Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in
FACS buffer (e.g., PBS with 2% FBS).[9]

o Data Acquisition:

[¢]

Analyze the cells on a flow cytometer equipped with a laser suitable for exciting tdTomato
(e.g., a yellow-green 561 nm laser).[2]

[¢]

Use a bandpass filter appropriate for tdTomato emission, such as 585/42 nm.[2]

[e]

Use untransfected cells to set the gate for the tdTomato-negative population.[9]

[e]

Record the percentage of tdTomato-positive cells and the mean fluorescence intensity
(MFI).

Cell Viability Assay

It is important to assess the cytotoxicity of the LNP formulation.

4.1. Protocol (MTT Assay)
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o At the end of the 24-48 hour incubation period, add MTT reagent to each well and incubate

for 2-4 hours.[10]

e Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.

e Measure the absorbance at 570 nm using a plate reader.

o Calculate cell viability as a percentage relative to untreated control cells.[10]

Data Presentation

The following table summarizes representative quantitative data that could be obtained from

these experiments.

LNP-mRNA Dose

Transfection
Efficiency (%

Mean Fluorescence

Cell Viability (% of

nglwell Intensity (MFI Control

(ng ) tdTomato+ Cells) y (MFI) )

0 (Control) 0.5% 150 100%

50 65% 25,000 98%

100 85% 60,000 95%

250 92% 95,000 88%
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Caption: Experimental workflow for tdTomato expression using FO-32 LNPs.
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Caption: Mechanism of LNP-mediated mRNA delivery and expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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